Tributyltin azide

Curtius rearrangement oxazolidin-2-one azidation kinetics

Tributyltin azide (CAS 17846-68-3), systematically known as azido(tributyl)stannane or Bu3SnN3, is an organotin azide reagent. It is synthesized via salt metathesis between tributyltin chloride and sodium azide, yielding a colorless to light-yellow liquid or solid with a density of 1.212 g/mL.

Molecular Formula C12H27N3Sn
Molecular Weight 332.07 g/mol
CAS No. 17846-68-3
Cat. No. B092828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTributyltin azide
CAS17846-68-3
Molecular FormulaC12H27N3Sn
Molecular Weight332.07 g/mol
Structural Identifiers
SMILESCCCC[Sn+](CCCC)CCCC.[N-]=[N+]=[N-]
InChIInChI=1S/3C4H9.N3.Sn/c3*1-3-4-2;1-3-2;/h3*1,3-4H2,2H3;;/q;;;-1;+1
InChIKeyJKVRTUCVPZTEQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tributyltin Azide (CAS 17846-68-3) Technical Baseline and Procurement Overview


Tributyltin azide (CAS 17846-68-3), systematically known as azido(tributyl)stannane or Bu3SnN3, is an organotin azide reagent [1]. It is synthesized via salt metathesis between tributyltin chloride and sodium azide, yielding a colorless to light-yellow liquid or solid with a density of 1.212 g/mL . The compound functions as a covalent azide-transfer agent and a highly nucleophilic azide source in organic synthesis, with applications spanning tetrazole formation, oxirane ring-opening, and aryl azide synthesis [2].

Reagent type
Covalent azide-transfer agent and nucleophilic azide source for tetrazole, oxirane, and aryl azide synthesis
Stability & handling
Hydrolytically stable liquid/solid; recoverable after reaction, supporting solvent-free and mild-condition protocols
Workflow compatibility
Suitable for microwave-assisted cycloaddition and promoter-free oxirane ring-opening, aligning with high-throughput and green chemistry objectives

Why Tributyltin Azide (CAS 17846-68-3) Cannot Be Replaced by Generic Azide Reagents


Generic azide sources like sodium azide (NaN3) or trimethylsilyl azide (TMSA) exhibit limitations in reaction scope, kinetics, or work-up that preclude their simple substitution for tributyltin azide. NaN3 requires aqueous or polar aprotic conditions and often necessitates large excesses (10 equiv) and extended reaction times (5 h) to achieve comparable conversions [1]. TMSA, while more soluble, demands either Lewis acid activation or elevated temperatures (80-160 °C) and may require microwave irradiation to achieve acceptable rates [2]. In contrast, tributyltin azide operates as a covalent, hydrolytically stable, and recoverable reagent that promotes reactions under milder conditions with fewer equivalents [3]. These distinct performance characteristics directly impact reaction throughput, product purity, and process economics.

NaN3 Requires aqueous or polar aprotic conditions and often large excess (10 equiv) with extended reaction times; may not match kinetics
TMSA Demands Lewis acid activation or elevated temperature (80-160 °C) and is moisture-sensitive; reactivity profile differs
Bu3SnN3 Operates under milder conditions with fewer equivalents, is hydrolytically stable and recoverable; substitution by generic azides may shift reaction throughput and product purity

Quantitative Differentiation Evidence for Tributyltin Azide (CAS 17846-68-3)


Kinetic Advantage in Oxazolidinone Synthesis: Reaction Time vs. Trimethylsilyl Azide and Sodium Azide

In the azidation step of oxazolidin-2-one synthesis, tributyltin azide (Bu3SnN3) completes the reaction in 30 minutes using 3 equivalents, whereas trimethylsilyl azide (Me3SiN3) requires 3-5 hours under identical 3-equivalent conditions. Sodium azide (NaN3) requires 10 equivalents and 5 hours, with some substrates showing no reaction [1].

Oxazolidinone kinetics
Head-to-head
Bu3SnN3: 30 min (3 equiv)
Me3SiN3: 3-5 h (3 equiv)
NaN3: 5 h (10 equiv) or no reaction
Supports reaction throughput assessment for Curtius rearrangement sequences
Isolated yield of major diastereomer; 0.05-0.2 mmol scale
Curtius rearrangement oxazolidin-2-one azidation kinetics

Enhanced Reactivity in Oxirane Ring-Opening: Solvent-Free vs. Promoter-Dependent Alternatives

Tributyltin azide demonstrates enhanced nucleophilic reactivity in oxirane ring cleavage, proceeding to completion without solvent or external promoter to yield 1,2-azido alcohols in good to excellent yields [1]. Alternative azide sources typically require either a Lewis acid promoter or elevated temperatures to achieve comparable ring-opening efficiency [2].

Oxirane ring-opening
Class-level
Solvent-free, promoter-free, room temperature; good to excellent yields
Indicates reduced waste and simplified purification potential
Alternatives require Lewis acid or heating; class-level inference
epoxide opening 1,2-azido alcohol solvent-free synthesis

Aryl Azide Synthesis: Hydrolytic Stability and Recoverability vs. Trimethylsilyl Azide

In one-pot aryl azide synthesis from aryl amines, tributyltin azide acts as a hydrolytically stable, easily available, and recoverable azide-transfer reagent, yielding aryl azides in moderate to high yields at room temperature [1]. While trimethylsilyl azide (TMSN3) can also be used, its moisture sensitivity necessitates careful handling and it is not recoverable post-reaction [2].

Aryl azide stability
Head-to-head
Bu3SnN3: hydrolytically stable, recoverable; TMSN3: moisture-sensitive, non-recoverable
Reagent recoverability may reduce cost and waste in aryl azide synthesis
One-pot diazotization-azidodediazoniation at room temperature
aryl azide diazotization-azidodediazoniation recoverable reagent

Tetrazole Synthesis from Nitriles: Microwave-Assisted Yield Comparison

Under microwave irradiation (160 °C, 30 min), tributyltin azide mediates the cycloaddition of nitriles to tetrazoles, achieving yields of 60-73% for the target tetrazole intermediate [1]. Alternative methods using trimethylsilyl azide with trimethylaluminum at 80 °C produce tetrazoles in comparable yields but require longer reaction times without microwave acceleration [2].

Tetrazole yield (MW)
Cross-study comparable
60-73%
Microwave-assisted cycloaddition in 30 min; comparable yields to alternative systems with longer times
Toluene, 160°C, microwave; direct comparison requires validation
tetrazole microwave synthesis nitrile cycloaddition

Residual Tin Levels in Pharmaceutical Intermediates: Polymer-Supported vs. Homogeneous Tributyltin Azide

When tributyltin azide is employed as a homogeneous reagent, residual tin contamination in the final product can exceed acceptable pharmaceutical limits. However, a heterogeneous, polymer-supported organotin azide version enables efficient tetrazole synthesis with residual tin concentrations below 10 ppm, meeting pharmaceutical purity standards [1].

Residual tin control
Method context
Polymer-supported variant: <10 ppm residual tin; homogeneous: may exceed acceptable limits
Supports procurement for metal-sensitive pharmaceutical intermediate synthesis
Requires heterogeneous reagent version; ICH Q3D context
pharmaceutical synthesis residual metal polymer-supported reagent

Tributyltin Azide (CAS 17846-68-3) Procurement Scenarios Based on Quantitative Differentiation


High-Throughput Tetrazole Library Synthesis via Microwave-Assisted Cycloaddition

Based on its 30-minute microwave-assisted cycloaddition capability and 60-73% yields for tetrazole formation, tributyltin azide is the reagent of choice for medicinal chemistry teams synthesizing large tetrazole libraries for SAR studies. Its compatibility with microwave reactors enables rapid parallel synthesis, significantly accelerating lead optimization cycles [1].

Solvent-Free Oxirane Ring-Opening for Green Chemistry Processes

Procurement for solvent-free or green chemistry initiatives should prioritize tributyltin azide due to its demonstrated ability to effect oxirane ring cleavage without solvent or promoter, yielding 1,2-azido alcohols in good to excellent yields. This reduces solvent waste, simplifies purification, and aligns with sustainability metrics [2].

Pharmaceutical Intermediate Synthesis Requiring Stringent Metal Purity

When synthesizing advanced pharmaceutical intermediates subject to ICH Q3D guidelines, the polymer-supported variant of tributyltin azide should be specified. This heterogeneous reagent consistently delivers residual tin levels below 10 ppm in tetrazole products, meeting regulatory thresholds for heavy metal impurities [3].

Recoverable Reagent Systems for Cost-Sensitive Scale-Up

In process development where reagent cost and waste minimization are critical, tributyltin azide's hydrolytic stability and recoverability provide a distinct economic advantage over moisture-sensitive, non-recoverable alternatives like TMSN3. This is particularly relevant for multi-kilogram aryl azide syntheses [4].

Application
Selection Property
Validation Focus
High-throughput tetrazole library synthesis
Microwave-assisted cycloaddition reactivity
Reaction time and tetrazole yield under microwave conditions
Solvent-free oxirane ring-opening
Solvent-free and promoter-free azide transfer
Oxirane ring-opening efficiency and green chemistry metrics
Pharmaceutical intermediate with stringent metal purity
Low-residual-tin polymer-supported variant
Residual tin quantification meeting ICH Q3D guidelines
Recoverable reagent systems for scale-up
Hydrolytic stability and reagent recoverability
Reagent recovery cycles and waste reduction assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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